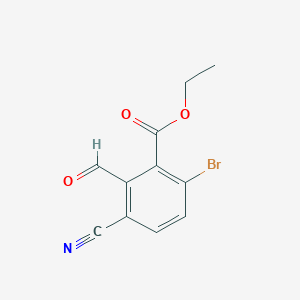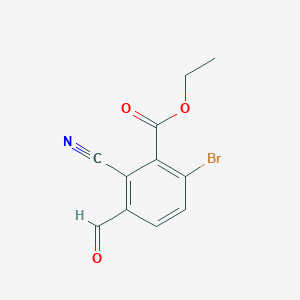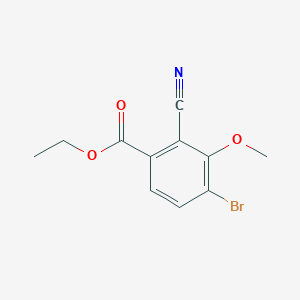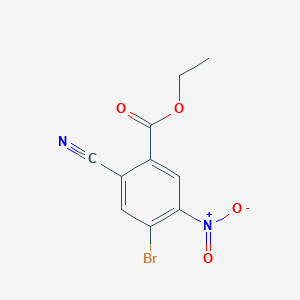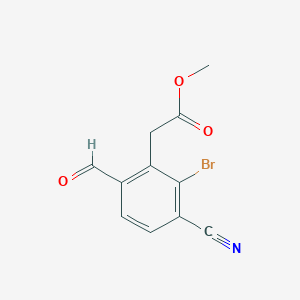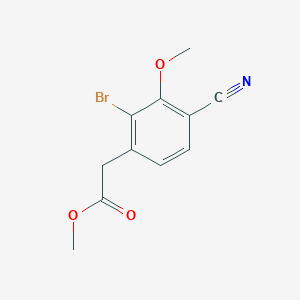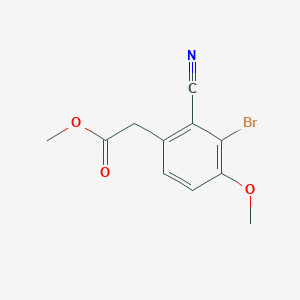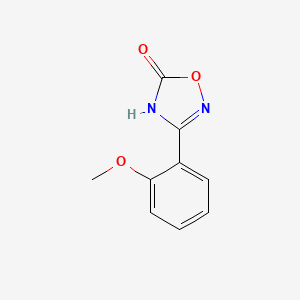
3-(2-甲氧基苯基)-1,2,4-噁二唑-5-醇
描述
The compound “3-(2-Methoxyphenyl)propionic acid” is a laboratory chemical . It is not advised for use in food, drugs, pesticides, or biocidal products .
Synthesis Analysis
The synthesis of compounds containing the 2-methoxyphenol moiety core structure has been reported . The synthesized derivatives were characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .Molecular Structure Analysis
The molecular structure of related compounds has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .Chemical Reactions Analysis
There are several synthetic routes for related compounds . For example, the reaction of diethanolamine with m-chloroaniline is a common synthetic route for 1-(3-chlorophenyl)piperazine (mCPP) .Physical And Chemical Properties Analysis
Phenolic compounds, which include methoxyphenols, have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . Their diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .科学研究应用
荧光性能
像3-(2-甲氧基苯基)-1,2,4-噁二唑-5-醇这样的化合物在荧光研究中有着突出的应用。例如,Mikhailov等人(2016年)合成了1,2,4-噁二唑的衍生物,包括5-(2-甲氧基苯基)-3-甲基-1,2,4-噁二唑,并分析了它们的荧光性能。他们发现某些衍生物表现出高荧光量子产率,使它们在光子和电子应用中有潜在用途(Mikhailov et al., 2016)。
防腐蚀
噁二唑衍生物已被研究其在防腐蚀中的作用。Bouklah等人(2006年)研究了2,5-双(4-甲氧基苯基)-1,3,4-噁二唑作为腐蚀抑制剂的热力学性质。他们发现它在硫酸介质中高效地防止腐蚀,表明在工业防腐蚀保护中具有潜在应用(Bouklah et al., 2006)。
药理潜力
在药理研究中,包括与3-(2-甲氧基苯基)-1,2,4-噁二唑-5-醇相关的1,3,4-噁二唑衍生物已被探索其各种生物活性。Faheem(2018年)专注于这些衍生物的计算和药理评估,评估它们在毒性评估、肿瘤抑制和抗炎作用中的潜力。这表明噁二唑衍生物在药物发现和开发中的多功能性(Faheem, 2018)。
作用机制
Mode of Action
It is known that oxadiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds containing the 2-methoxyphenol moiety have been associated with antioxidant activity, suggesting potential involvement in oxidative stress pathways .
Pharmacokinetics
Similar compounds have shown good kinetic solubilities and metabolic stability in vitro . These properties can impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
Related compounds have shown to modulate neural excitability and have potential antitumor activity through ROS-mediated apoptosis .
安全和危害
未来方向
生化分析
Biochemical Properties
3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to modulate the activity of enzymes such as NADPH oxidase, which is crucial for the generation of reactive oxygen species (ROS) in cells . The interaction between 3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-ol and these enzymes can lead to alterations in cellular redox states and influence various metabolic processes.
Cellular Effects
The effects of 3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-ol on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been found to induce oxidative stress in cancer cells, leading to apoptosis or programmed cell death . This selective induction of oxidative stress in cancer cells, while sparing healthy cells, highlights its potential as an anticancer agent. Additionally, 3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-ol has been observed to affect the expression of genes involved in antioxidant defense mechanisms, further influencing cellular responses to oxidative stress .
Molecular Mechanism
At the molecular level, 3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-ol exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain enzymes involved in ROS generation, thereby modulating oxidative stress levels within cells . Additionally, 3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-ol can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular stress responses .
Temporal Effects in Laboratory Settings
The stability and effects of 3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-ol over time have been studied in various laboratory settings. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-ol can have sustained effects on cellular function, particularly in terms of modulating oxidative stress and influencing cell viability . These findings suggest that this compound can be used in prolonged experimental setups without significant loss of activity.
Dosage Effects in Animal Models
The effects of 3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-ol vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively induce oxidative stress in cancer cells, leading to tumor regression . At higher doses, 3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-ol may exhibit toxic effects, including damage to healthy tissues and organs . These findings highlight the importance of optimizing dosage levels to achieve therapeutic effects while minimizing adverse outcomes.
Metabolic Pathways
3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-ol is involved in various metabolic pathways, particularly those related to oxidative stress and antioxidant defense. This compound interacts with enzymes such as NADPH oxidase and superoxide dismutase, which play critical roles in the generation and detoxification of ROS . By modulating the activity of these enzymes, 3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-ol can influence metabolic flux and alter the levels of key metabolites involved in cellular redox balance .
Transport and Distribution
The transport and distribution of 3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-ol within cells and tissues are mediated by various transporters and binding proteins. This compound has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, 3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-ol can accumulate in specific cellular compartments, influencing its localization and activity . These interactions are crucial for determining the bioavailability and efficacy of this compound in different biological contexts.
Subcellular Localization
The subcellular localization of 3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-ol plays a significant role in its activity and function. This compound has been found to localize predominantly in the cytoplasm and mitochondria of cells . The presence of 3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-ol in these compartments allows it to interact with key enzymes and proteins involved in oxidative stress responses and energy metabolism . Additionally, post-translational modifications and targeting signals may influence the precise localization and function of this compound within cells .
属性
IUPAC Name |
3-(2-methoxyphenyl)-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-13-7-5-3-2-4-6(7)8-10-9(12)14-11-8/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTIXYRDYWLYJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



